molecular formula C9H6F3NO B12956737 2-(Trifluoromethyl)-1H-indol-6-ol

2-(Trifluoromethyl)-1H-indol-6-ol

Cat. No.: B12956737
M. Wt: 201.14 g/mol
InChI Key: QZYUBXJONJOPNU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-indol-6-ol is a synthetic indole derivative featuring a hydroxyl (-OH) group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole ring. Indole derivatives are widely studied for their biological activities, including enzyme inhibition, receptor modulation, and metabolic regulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indol-6-ol

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-5-1-2-6(14)4-7(5)13-8/h1-4,13-14H

InChI Key

QZYUBXJONJOPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring . Another method involves the use of platinum (II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-6-ol typically involves scalable and cost-effective methods. The use of CF3SO2Na as a trifluoromethyl source is preferred due to its low toxicity and environmental friendliness . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

The following table summarizes key indole derivatives with structural or functional similarities to 2-(Trifluoromethyl)-1H-indol-6-ol, along with their biological activities and sources:

Compound Name Substituents Molecular Formula Biological Activity Evidence Source
2-(Trifluoromethyl)-1H-indol-6-ol -CF₃ at position 2, -OH at 6 C₉H₆F₃NO Hypothetical (inferred from analogs) N/A
(E)-3-(2-(Quinoline-4-yl)vinyl)-1H-indol-6-ol (QVO) Quinoline-vinyl at position 3 C₁₉H₁₃N₂O Gluconeogenesis inhibition (via AMPK activation); antidiabetic effects in T2DM models
6-Hydroxytryptamine (6-HT) 3-(2-Aminoethyl) C₁₀H₁₂N₂O Serotonin analog; neurotransmitter activity
2-[2-(Dimethylamino)ethyl]-1H-indol-6-ol Dimethylaminoethyl at position 2 C₁₂H₁₆N₂O Pharmaceutical interest (e.g., fluorescence, macromolecule interactions)
1H-Indol-6-ol (Parent compound) No substituents C₈H₇NO Aldose reductase inhibition (100 mM concentration)
3-(2-Azidoethyl)-1H-indol-5-ol derivatives Triazole or aryl groups at position 3 Varies Antioxidant and anti-ischemic activity

Structural and Functional Analysis

Substituent Position and Electronic Effects
  • 2-(Trifluoromethyl)-1H-indol-6-ol: The electron-withdrawing -CF₃ group at position 2 may reduce electron density on the indole ring, enhancing metabolic stability and resistance to oxidation compared to non-fluorinated analogs.
  • QVO: The quinoline-vinyl group at position 3 enables π-π stacking interactions with biological targets (e.g., AMPK), crucial for its gluconeogenesis-inhibiting activity in diabetic models .
  • 6-Hydroxytryptamine: The 3-(2-aminoethyl) side chain mimics serotonin, allowing interaction with 5-HT receptors. However, the lack of a -CF₃ group may reduce its metabolic stability compared to fluorinated derivatives .

Pharmacokinetic and Pharmacodynamic Considerations

  • Trifluoromethyl Group : The -CF₃ group in 2-(Trifluoromethyl)-1H-indol-6-ol may enhance lipophilicity, improving membrane permeability and target engagement. Similar effects are observed in fungicidal 1,3,4-oxadiazole derivatives with -CF₃ groups .
  • Prodrug Design : IVQ, a prodrug of QVO, demonstrates improved bioavailability and in vivo conversion efficiency, suggesting that prodrug strategies could benefit fluorinated indoles .

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